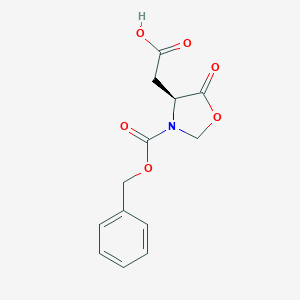

(S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid

Overview

Description

Synthesis Analysis

The synthesis of related oxazolidine derivatives involves a multi-step process that includes esterification, ammoniation, and cyclization from chiral precursors derived from amino acids. For example, a four-step synthesis of 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester from L-Asp-OH reported a 45% overall yield, indicating a method to produce similar compounds efficiently (Luppi, Villa, & Tomasini, 2003).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives has been extensively studied using techniques like IR, 1H NMR, and CD spectroscopy, coupled with DFT computational modeling. These analyses reveal the preferred three-dimensional structures of these compounds and their potential for creating pseudopeptide foldamers (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).

Chemical Reactions and Properties

Oxazolidine derivatives undergo various chemical reactions, including dehydrogenation to oxazoles and thiazoles, Mannich reactions, and acetylation leading to N-acetylderivatives. These reactions are crucial for synthesizing complex heterocyclic compounds, demonstrating the versatility and reactivity of oxazolidine-based systems (Badr, Aly, Fahmy, & Mansour, 1981).

Physical Properties Analysis

The physical properties of oxazolidine derivatives, such as solubility, melting points, and specific optical rotations, are integral to understanding their behavior in various solvents and under different conditions. These properties are essential for the practical application of these compounds in chemical syntheses and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid, including reactivity with different chemical reagents, stability under various conditions, and the ability to participate in the formation of heterocyclic compounds, highlight its utility in organic synthesis. Its role as a precursor for the synthesis of peptides and its involvement in carbodiimide-mediated reactions further underscore its importance in peptide synthesis (Benoiton & Chen, 1981).

Scientific Research Applications

It is used for selective cleavage of serine peptide bonds, aiding in the isolation of specific compounds (Kaneko, Takeuchi, & Inui, 1968).

Research focuses on its role in hydrolysis reactions, leading to the formation of cinnamic acid and benzoic acid (Pak & Tyrkov, 2011).

Benzyloxazolidine-2,4-diones, a related compound, show potential as hypoglycemic agents, particularly in treating genetically obese mice (Dow et al., 1991).

In peptide synthesis, 2-Alkoxy-5(4H)-oxazolones, which are derivatives of this acid, are utilized in carbodiimide-mediated reactions (Benoiton & Chen, 1981).

Its synthesis from L-Asp-OH allows for its introduction into polypeptide chains, expanding the scope of peptide research (Luppi, Villa, & Tomasini, 2003).

Catalytic hydrogenation of this acid leads to the production of 2-hydroxy carboxamides, which have potential applications in organic synthesis (Schwarz & Geffken, 1988).

Homo-oligomers of related benzyloxazolidine derivatives are considered promising templates for various applications (Tomasini et al., 2003).

The synthesis of enantiomerically pure oxazolidinecarboxylic acids from L-Aspartic Acid shows potential for diverse scientific research applications (Luppi & Tomasini, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

The compound contains a benzyloxycarbonyl group , which is a well-known amino protecting group in peptide synthesis . This suggests that the compound may interact with proteins or enzymes that recognize or process peptides.

Mode of Action

The benzyloxycarbonyl group is known to protect amino groups during peptide synthesis . It is usually abbreviated as Z or Cbz and is cleaved by hydrogenolysis or strong acids . This suggests that the compound might be involved in peptide synthesis or modification processes.

properties

IUPAC Name |

2-[(4S)-5-oxo-3-phenylmethoxycarbonyl-1,3-oxazolidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO6/c15-11(16)6-10-12(17)20-8-14(10)13(18)19-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNNOKSIFRVHHA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(C(C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N([C@H](C(=O)O1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701173910 | |

| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23632-66-8 | |

| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23632-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-5-Oxo-3-[(phenylmethoxy)carbonyl]-4-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

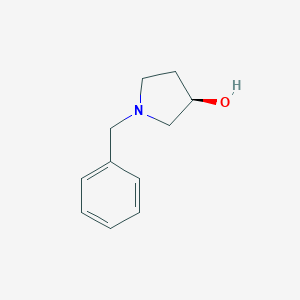

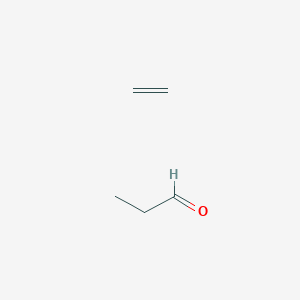

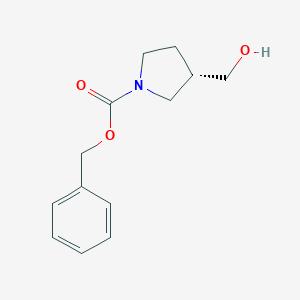

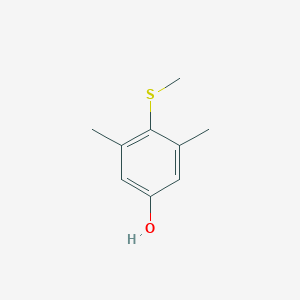

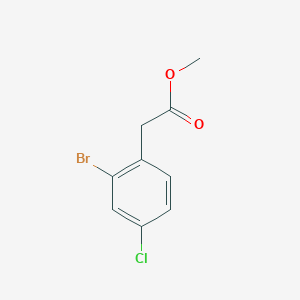

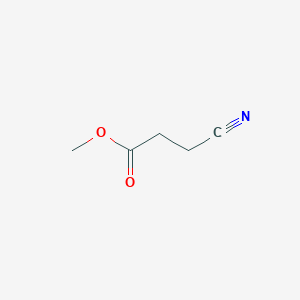

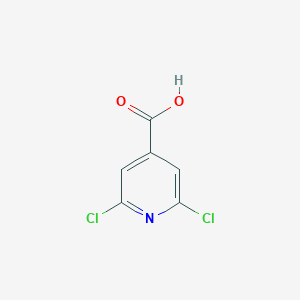

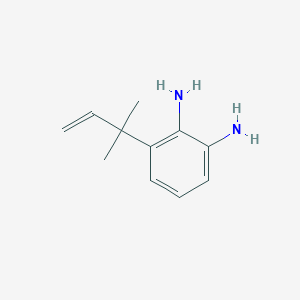

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

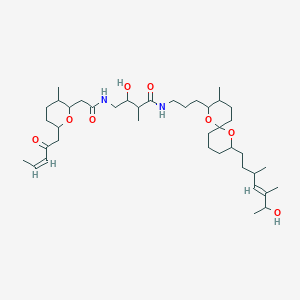

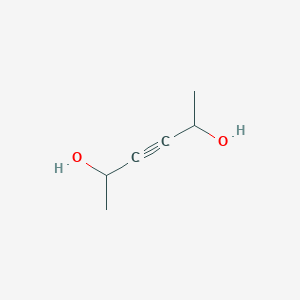

Feasible Synthetic Routes

Q & A

Q1: What is the main application of (S)-(+)-3-(Benzyloxycarbonyl)-5-oxo-4-oxazolidineacetic acid in peptide synthesis?

A1: this compound, often referred to as a protected form of aspartic acid, is used for the selective protection of the side-chain carboxyl group of aspartic acid during peptide synthesis. [] This selectivity allows chemists to control which part of the aspartic acid molecule reacts during peptide bond formation, enabling the synthesis of specifically β-aspartyl peptides. []

Q2: How is the protecting group removed from this compound after peptide bond formation?

A2: The 5-oxazolidinone ring, which acts as the α-carboxyl protecting group, can be easily removed by two methods: alkaline hydrolysis or catalytic hydrogenolysis. [] This dual removal capability provides flexibility in deprotection strategies during peptide synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.